

Chemical properties and structural elucidation of Biperiden Lactate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Biperiden Lactate

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An In-depth Technical Guide to the Chemical Properties and Structural Elucidation of Biperiden Lactate

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of **Biperiden Lactate**, a non-selective muscarinic receptor antagonist primarily utilized in the management of Parkinson's disease and drug-induced extrapyramidal symptoms.^{[1][2][3]} The guide details its core chemical properties, outlines the instrumental methods for its structural elucidation, and presents relevant experimental protocols.

Chemical and Physical Properties

Biperiden Lactate (CAS No: 7085-45-2) is the lactate salt of Biperiden, a synthetic anticholinergic agent.^[4] The salt formation with lactic acid enhances its solubility and bioavailability.^[4] It typically presents as a white to off-white crystalline powder.^{[1][4]} Biperiden acts as a competitive antagonist at muscarinic acetylcholine receptors, particularly the M1 subtype, within the central nervous system.^{[5][6][7]} By blocking cholinergic transmission in the corpus striatum, it helps to restore the neurochemical balance between the dopaminergic (inhibitory) and cholinergic (excitatory) systems, which is disrupted in parkinsonism.^{[3][6][8]}

Quantitative Data Summary

The key physicochemical properties of **Biperiden Lactate** are summarized in the table below for quick reference.

Property	Value	Reference(s)
IUPAC Name	1-(2-bicyclo[2.2.1]hept-5-enyl)-1-phenyl-3-piperidin-1-ylpropan-1-ol;2-hydroxypropanoic acid	[9][10]
CAS Number	7085-45-2	[1][4][10]
Molecular Formula	C ₂₄ H ₃₅ NO ₄	[1][5][9][10]
Molecular Weight	401.55 g/mol	[1][5][9]
Appearance	White to off-white crystalline powder	[1][4]
Melting Point	97-101 °C	[2][11]
Solubility	Soluble in water and alcohol; Slightly soluble in Chloroform, DMSO, Methanol. Water solubility estimated at 25.1 mg/L at 25°C.	[1][4][9][12]
pKa (Strongest Acidic)	13.82 (for the hydroxyl group of Biperiden)	[3][13]
pKa (Strongest Basic)	9.3 (for the piperidine nitrogen of Biperiden)	[3][13]

Structural Elucidation

The definitive structure of **Biperiden Lactate** is established through a combination of modern analytical techniques. These methods confirm the molecular structure, purity, and identity of the active pharmaceutical ingredient (API).

Spectroscopic and Chromatographic Methods

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. For **Biperiden Lactate**, characteristic absorption bands would include:

- A broad O-H stretching band (approx. 3200-3600 cm^{-1}) from the alcohol and carboxylic acid hydroxyl groups.
- Aromatic C-H stretching (approx. 3000-3100 cm^{-1}).
- Aliphatic C-H stretching (approx. 2850-3000 cm^{-1}).
- A strong C=O stretching band (approx. 1700-1725 cm^{-1}) from the carboxylic acid of the lactate moiety.
- C=C stretching from the aromatic ring and the norbornene moiety (approx. 1450-1600 cm^{-1}).
- C-N stretching from the piperidine ring (approx. 1000-1200 cm^{-1}).

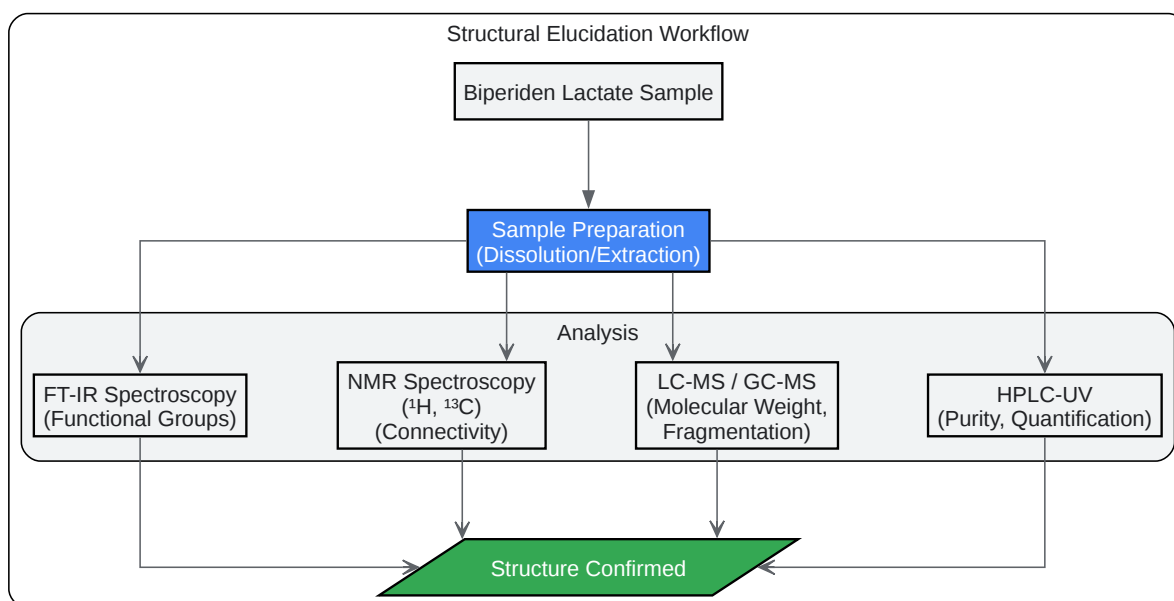
Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR spectroscopy provide detailed information about the carbon-hydrogen framework.

- ^1H NMR: Would show distinct signals for the aromatic protons of the phenyl group, the vinylic protons of the norbornene group, the aliphatic protons of the piperidine and norbornene rings, and the characteristic quartet and doublet for the lactate ethylidene group.
- ^{13}C NMR: Would confirm the presence of the different carbon environments, including the quaternary carbon attached to the hydroxyl group, aromatic carbons, olefinic carbons, and the aliphatic carbons of the cyclic systems.

Mass Spectrometry (MS): Often coupled with Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), this technique confirms the molecular weight and provides structural information through fragmentation patterns.^{[14][15]} The mass spectrum of the Biperiden free base (exact mass: 311.22) would be expected, as the lactate salt would typically dissociate in the ion source.^[16]

High-Performance Liquid Chromatography (HPLC): HPLC is a primary method for determining the purity and concentration of **Biperiden Lactate** in pharmaceutical formulations.^[17] A

reversed-phase C18 column with a mobile phase of acetonitrile and a buffer solution, coupled with UV detection (e.g., at 205 nm), can effectively separate Biperiden from its impurities.[17]



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Fig. 1: Experimental workflow for the structural elucidation of **Biperiden Lactate**.

Experimental Protocols

GC-MS Analysis of Biperiden in Plasma

This protocol is adapted from methodologies developed for pharmacokinetic studies.[14][15]

- Sample Preparation: To 250-300 μ L of plasma, add an internal standard (e.g., Biperiden-d5).

- Extraction: Perform a liquid-liquid extraction. Add an appropriate volume of hexane, vortex for 1-2 minutes, and then centrifuge to separate the layers.[\[14\]](#) Alternatively, use a salt-assisted liquid-liquid extraction method for microextraction.[\[15\]](#)
- Isolation: Carefully transfer the organic (upper) layer containing Biperiden to a clean tube.
- Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen.
- Reconstitution: Reconstitute the residue in a small volume of a suitable solvent (e.g., ethyl acetate) for injection.
- GC-MS Analysis: Inject the sample into a GC-MS system.
 - GC Column: Use a suitable capillary column (e.g., DB-5ms).
 - Temperature Program: Begin at an initial temperature (e.g., 150°C), ramp up to a final temperature (e.g., 280-300°C) to ensure elution.
 - MS Detection: Operate in Selective Ion Monitoring (SIM) mode for quantification, targeting characteristic ions of Biperiden and the internal standard.

HPLC Assay of Biperiden in Solid Dosage Forms

This protocol is based on a published method for routine analysis.[\[17\]](#)

- Standard Preparation: Accurately weigh and dissolve a reference standard of **Biperiden Lactate** in a suitable diluent (e.g., a mixture of water and acetonitrile) to create a stock solution. Prepare a series of working standards by serial dilution.
- Sample Preparation: Weigh and finely powder several tablets to obtain a homogenous sample. Transfer an amount of powder equivalent to one dose into a volumetric flask. Add diluent, sonicate for 15-20 minutes to ensure complete dissolution of the API, and dilute to volume.[\[17\]](#) Filter the solution through a 0.45 µm filter.
- Chromatographic Conditions:
 - Apparatus: A standard HPLC system with a UV detector.

- Column: Kromasil 100 C8 (5 μ m, 100 x 4.6 mm) or equivalent reversed-phase column.[17]
- Mobile Phase: A mixture of acetonitrile and a phosphate buffer, isocratically delivered.
- Flow Rate: 1.0 mL/min.
- Detection Wavelength: 205 nm.[17]
- Analysis: Inject equal volumes of the standard and sample solutions. Calculate the quantity of **Biperiden Lactate** in the sample by comparing the peak area with that of the standard.

Mechanism of Action and Signaling Pathway

Biperiden functions as a muscarinic antagonist. In the striatum of the brain, motor control is modulated by a balance between the neurotransmitters dopamine (inhibitory) and acetylcholine (excitatory). In Parkinson's disease, the degeneration of dopaminergic neurons leads to a relative overactivity of the cholinergic system. Biperiden competitively binds to and blocks postsynaptic M1 muscarinic acetylcholine receptors, thereby inhibiting the excitatory effects of acetylcholine.[6][8][18] This action helps to re-establish the cholinergic/dopaminergic balance, alleviating symptoms like tremors and rigidity.[3]

Fig. 2: Biperiden antagonizes the muscarinic M1 receptor, blocking acetylcholine binding.

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- To cite this document: BenchChem. [Chemical properties and structural elucidation of Biperiden Lactate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1667297#chemical-properties-and-structural-elucidation-of-biperiden-lactate]

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